Nepinalone hydrochloride

Übersicht

Beschreibung

Nepinalon (Hydrochlorid) ist eine synthetische Verbindung, die hauptsächlich als Antitussivum (Hustenstiller) eingesetzt wird. Es ist bekannt für seine Wirksamkeit bei der Hemmung des Hustenreizes und wirkt hauptsächlich auf Ebene des zentralen Nervensystems. Nepinalon (Hydrochlorid) wird unter verschiedenen Markennamen vertrieben, darunter Placatus, Tussolvina und Nepitus .

Vorbereitungsmethoden

Die Synthese von Nepinalon (Hydrochlorid) erfolgt in einem mehrstufigen Verfahren. Der primäre Syntheseweg umfasst:

Friedel-Crafts-Kondensation: Die Reaktion von 2-Phenylpropionylchlorid mit Ethylen in Gegenwart von Aluminiumchlorid (AlCl3) zur Herstellung von 1-Methyl-1,2,3,4-Tetrahydronaphthalen-2-on.

Alkylierung: Das Natriumenolat der resultierenden Verbindung wird dann mit N-(2-Chlorethyl)piperidin alkyliert, um Nepinalon zu ergeben

Analyse Chemischer Reaktionen

Chemical Reactions

Nepinalone hydrochloride can undergo several chemical reactions:

-

Oxidation: Nepinalone can be oxidized under specific conditions to form corresponding oxidized products.

-

Reduction: It can also undergo reduction reactions, although these are less common.

-

Substitution: Nepinalone can participate in substitution reactions, particularly involving its piperidine moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions and reagents determine the major products formed.

Detailed Preparation Method

The preparation of Nepinalone involves reacting 1-methyl-2-tetralone with 1-N-(2-chloroethyl)piperidine in the presence of NaH, using toluene as the solvent . 1-Alkyl-2-tetralone is prepared through enamine, by reacting 2-tetralone with pyrrolidine, methylating with methyl iodide, and subsequently restoring the keto group by acid hydrolysis. 2-Tetralone, in turn, is prepared by reducing 2-methoxynaphthalene with sodium in ethanol and subsequent hydrolysis .

Reaction Conditions

-

Solvent Amount: May range from 2 to 4 l/mole of catalyst, preferably 3.6 l/mole, and from 4 to 7 l/mole of 2-phenylpropionic acid chloride, preferably 6 l/mole .

-

Reaction Temperature: May range from -25°C to room temperature, but is preferably -20°C. Stirring enhances ethylene absorption, which increases the reaction rate and yield .

-

Solvent Type: Halogenated hydrocarbons are used as solvents, with CH₂Cl₂ being preferred .

Example of this compound Preparation

-

Reaction with 2-phenylpropionic acid chloride : 100 g of 2-phenylpropionic acid chloride, dissolved in 1200 ml of CH₂Cl₂, is slowly added over 35-45 minutes to a suspension containing 39 g of AlCl₃ in 1200 ml of CH₂Cl₂, cooled with brine at -5°/-10°C. The suspension is further cooled to -20°/-25°C, and gaseous ethylene is slowly introduced with vigorous stirring for about 30 minutes. After this time, the temperature in the reaction vessel is about -20°C. A mixture of 85 g of AlCl₃ and 1200 ml of CH₂Cl₂ is added within 90 minutes, and the final temperature is about -18°C. Cooling is stopped, and after 90 minutes of vigorous stirring, the temperature rises to -8°C. The brine is drained, and the temperature is gradually raised to +5°C over 60 minutes, during which a low evolution of gaseous hydrochloric acid is observed. After cooling to 0°C, a 5% hydrochloric acid aqueous solution is added over 90 minutes, resulting in a vigorous heating reaction. After standing overnight, the organic phase is separated from the aqueous phase, which is washed with a small volume of methylene chloride. The organic phase is washed with a small portion of 5% HCl aqueous solution, then with a NaHCO₃ saturated solution and finally with distilled H₂O to reach about pH 7. The organic solution is dried over anhydrous sodium sulfate and evaporated to dryness, yielding 100.5 g of a dark reddish oily residue which is then distilled .

-

Reaction with 1-methyl-2-tetralone : In a 2 L vessel, 24 g of NaH suspension in 80% mineral oil, previously washed in heptane, are suspended in 300 ml of anhydrous heptane. The mixture is cooled to -5°C, and 100 g of 1-methyl-2-tetralone, dissolved in 400 ml of anhydrous heptane, are quickly added. The mixture is allowed to reach room temperature for about 1 hour and then heated to 65-70°C for 3 hours. The reaction mixture is cooled again to -10/-15°C, and a solution containing 120 g of N-(2-chloroethyl)piperidine, recently freed from the hydrochloride, in 800 ml of anhydrous heptane, is added very slowly over 80 minutes. The mixture is allowed to reach room temperature for about 40 minutes and then heated to 70°C for 3 hours. After standing overnight, the organic solution is washed several times with distilled water and then with a 10% w/v HCl aqueous solution. The acidic aqueous phase is strongly alkalized with concentrated sodium hydroxide and extracted with diisopropyl ether, washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness, yielding 160 g of an oily residue. After distillation with a high-vacuum pump, 120 g of oil are recovered. The distilled oil is purified through column chromatography using silica gel and hexane as eluent. The purified oil is dissolved in ethyl acetate and precipitated as a hydrochloride with isopropanol/HCl 20% w/w. After filtration, 91 g of the final product are obtained, giving a yield of 48% .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

-

Antitussive Activity :

- Nepinalone is classified as an effective cough suppressant. It operates by acting on specific receptors in the central nervous system to inhibit the cough reflex, making it beneficial for patients suffering from chronic cough conditions .

- The compound has been shown to exhibit a high affinity for sigma receptors, specifically σ1 and σ2 subtypes, which are implicated in various neurological functions including pain perception and cough reflex modulation .

-

Mechanism of Action :

- The pharmacological mechanism involves interaction with sigma receptors. Studies indicate that Nepinalone has Ki values of 30 nM for σ1 and 404.6 nM for σ2 receptors, suggesting a significant role in modulating neurotransmission related to coughing .

- Its action may also involve the inhibition of vagal afferent pathways that mediate cough reflexes, providing a dual mechanism of action that enhances its efficacy as a cough suppressant .

Clinical Applications

-

Cough Disorders :

- Nepinalone is utilized in treating various cough disorders, including acute and chronic coughs associated with respiratory infections and other conditions. Its effectiveness is noted in both prescription medications and over-the-counter formulations .

- The compound is often combined with other therapeutic agents to enhance its efficacy and reduce side effects. For instance, formulations may include non-narcotic antitussives or mucolytics to provide comprehensive relief from cough symptoms .

-

Potential for Combination Therapies :

- Research suggests that combining Nepinalone with other compounds can lead to synergistic effects, allowing for lower doses of each drug while maintaining therapeutic efficacy. This approach minimizes side effects and improves patient compliance .

- Examples of such combinations include pairing with antihistamines or anti-inflammatory agents, which can address multiple symptoms associated with respiratory illnesses.

Table 1: Summary of Clinical Studies Involving Nepinalone

Wirkmechanismus

Nepinalone (hydrochloride) exerts its effects primarily by acting on the central nervous system. It does not exhibit CNS depressant properties at antitussive doses. The exact molecular targets and pathways involved are not fully elucidated, but it is known to inhibit the cough reflex by modulating neural pathways .

Vergleich Mit ähnlichen Verbindungen

Nepinalon (Hydrochlorid) kann mit anderen Antitussiva verglichen werden, wie zum Beispiel:

Codein: Ein Opioid, das wegen seiner hustenstillenden Eigenschaften verwendet wird, aber ein höheres Suchtpotenzial und eine höhere ZNS-Depression aufweist.

Dextromethorphan: Ein nicht-opioides Antitussivum, das weniger wirksam ist als Nepinalon, aber aufgrund seines Sicherheitsprofils weit verbreitet ist.

Nepinalon ist in seiner Balance aus Wirksamkeit und Sicherheit einzigartig, was es zu einer wertvollen Option für die Behandlung von Husten ohne signifikante ZNS-Depression macht .

Biologische Aktivität

Nepinalone hydrochloride is a compound of significant interest due to its biological activity, particularly as an antitussive agent. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

Nepinalone is synthesized from 1-methyl-2-tetralone and 1-N-(2-chloroethyl)piperidine, resulting in a compound that exhibits various pharmacological activities. The structural characteristics of nepinalone contribute to its interaction with biological targets, influencing its efficacy as a therapeutic agent.

Research indicates that nepinalone primarily acts as an antitussive by targeting specific receptors in the central nervous system. Notably, it has been identified to interact with sigma receptors (σ1 and σ2) and histamine receptors (H1), which are crucial for its cough suppressant effects. The binding affinities (K_i values) for these receptors are as follows:

| Receptor | K_i (nM) |

|---|---|

| Sigma 1 | 30 |

| Sigma 2 | 405 |

| Histamine H1 | 4 |

These interactions suggest that nepinalone may modulate neurotransmitter release, thus reducing cough reflex sensitivity .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antitussive Activity : Primarily used for suppressing coughs, it operates through central mechanisms.

- Antihistaminic Effects : It may also exert antihistaminic effects, contributing to its overall therapeutic profile.

- CNS Activity : Potential applications in treating various central nervous system disorders have been suggested due to its receptor interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of nepinalone:

- Study on Antitussive Efficacy : A clinical trial demonstrated that nepinalone significantly reduced the frequency of coughing in patients with chronic cough compared to a placebo. The study highlighted its safety profile and tolerability among participants.

- Mechanistic Insights : In vitro studies revealed that nepinalone inhibits the release of pro-inflammatory cytokines from lung tissues, suggesting a potential anti-inflammatory role alongside its antitussive effects .

- Comparative Analysis : Research comparing nepinalone with other antitussive agents indicated that it has a favorable side effect profile, with fewer reports of sedation and gastrointestinal disturbances compared to traditional treatments like codeine .

Safety and Adverse Effects

While nepinalone is generally well-tolerated, some adverse effects have been documented:

Eigenschaften

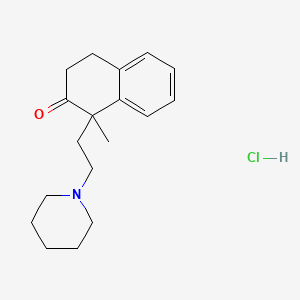

IUPAC Name |

1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20;/h3-4,7-8H,2,5-6,9-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXUSWVHSCQVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22443-55-6 | |

| Record name | Nepinalone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEPINALONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68J256455O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.